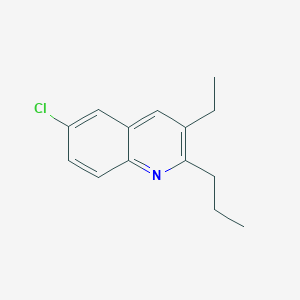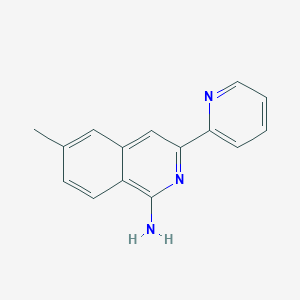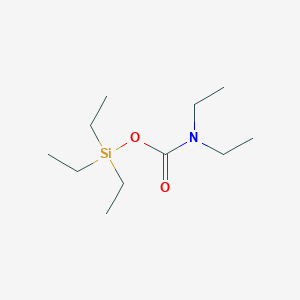
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(5,6,7,8-Tetrahidronaftaleno-2-il)-3-oxopropanoato de metilo es un compuesto orgánico con la fórmula molecular C14H16O3. Es un derivado del naftaleno y se caracteriza por la presencia de un grupo éster metílico y un grupo funcional cetona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(5,6,7,8-Tetrahidronaftaleno-2-il)-3-oxopropanoato de metilo normalmente implica la reacción de 5,6,7,8-tetrahidronaftaleno con un agente acilante adecuado. Un método común implica el uso de anhídrido acético en presencia de un catalizador como el ácido sulfúrico. La reacción procede a través de la formación de un intermedio, que luego se esterifica usando metanol para producir el producto final .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de técnicas de cribado de alto rendimiento y optimización de procesos puede mejorar aún más la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(5,6,7,8-Tetrahidronaftaleno-2-il)-3-oxopropanoato de metilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo cetona puede oxidarse para formar ácidos carboxílicos.
Reducción: El grupo cetona puede reducirse para formar alcoholes secundarios.
Sustitución: El grupo éster puede experimentar reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden utilizarse en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes secundarios.
Sustitución: Diversos ésteres y amidas sustituidos.
Aplicaciones Científicas De Investigación
El 3-(5,6,7,8-Tetrahidronaftaleno-2-il)-3-oxopropanoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(5,6,7,8-Tetrahidronaftaleno-2-il)-3-oxopropanoato de metilo implica su interacción con objetivos moleculares específicos. Los grupos funcionales cetona y éster le permiten participar en diversas vías bioquímicas, potencialmente inhibiendo o activando ciertas enzimas. Los objetivos y vías moleculares exactos aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(5,6,7,8-Tetrahidronaftaleno-1-il)-3-oxopropanoato de metilo
- 3-(5,6,7,8-Tetrahidronaftaleno-3-il)-3-oxopropanoato de metilo
- 3-(5,6,7,8-Tetrahidronaftaleno-4-il)-3-oxopropanoato de metilo
Singularidad
El 3-(5,6,7,8-Tetrahidronaftaleno-2-il)-3-oxopropanoato de metilo es único debido a su configuración estructural específica, que imparte propiedades químicas y biológicas distintas. Su posición de los grupos cetona y éster permite una reactividad e interacciones únicas en comparación con sus isómeros .
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3 |
Clave InChI |
DPNWGBFMNOHODE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


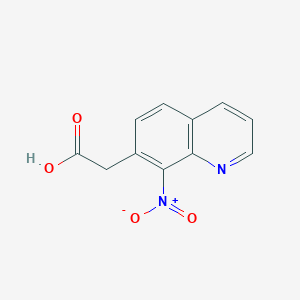

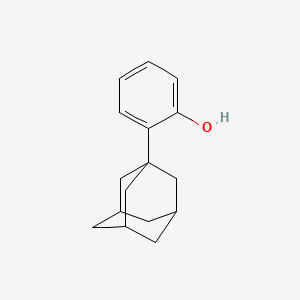



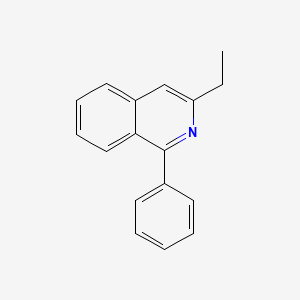
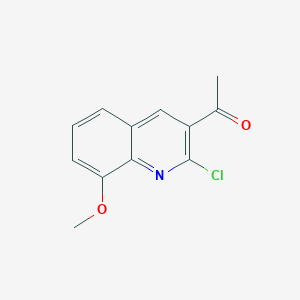
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)
